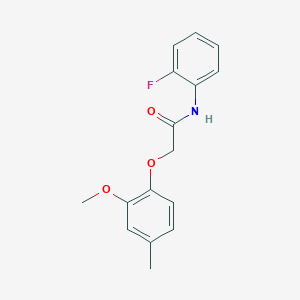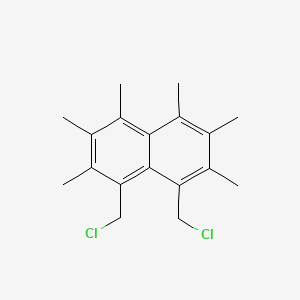
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene is an organic compound with the molecular formula C18H22Cl2. It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 8 are replaced by chloromethyl groups, and the remaining positions are substituted with methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene typically involves the chloromethylation of 2,3,4,5,6,7-hexamethyl-naphthalene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete chloromethylation.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve the use of industrial reactors and precise control of reaction conditions to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include methyl-substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It can be used to study the effects of chloromethyl groups on biological systems, particularly in the context of drug design and development.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis-chloromethyl-2,3,5,6-tetrafluorobenzene: Similar in having chloromethyl groups but differs in the presence of fluorine atoms.
1,4-Bis-chloromethyl-2,3-dimethyl-naphthalene: Similar naphthalene structure with fewer methyl groups.
2,6-Bis-chloromethyl-4-methylphenol: Contains chloromethyl groups and a phenol moiety.
Uniqueness
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene is unique due to its high degree of methyl substitution, which affects its chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific reactivity patterns and stability.
Eigenschaften
CAS-Nummer |
62571-59-9 |
|---|---|
Molekularformel |
C18H22Cl2 |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
1,8-bis(chloromethyl)-2,3,4,5,6,7-hexamethylnaphthalene |
InChI |
InChI=1S/C18H22Cl2/c1-9-11(3)15(7-19)18-16(8-20)12(4)10(2)14(6)17(18)13(9)5/h7-8H2,1-6H3 |
InChI-Schlüssel |
ICRIPIKEIFAISJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C(C(=C(C2=C1C)C)C)C)CCl)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



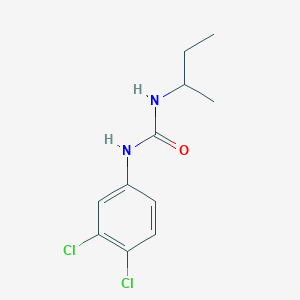

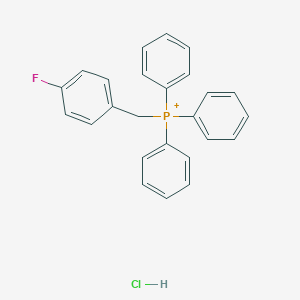
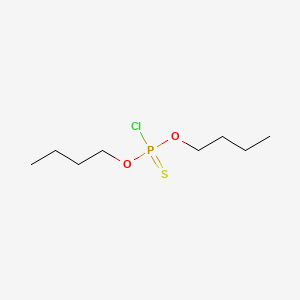
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)
![N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide](/img/structure/B11953600.png)
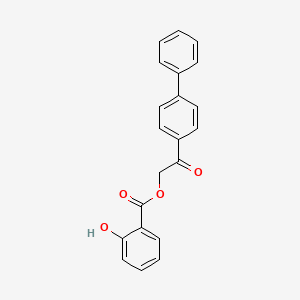


![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)

